molecular formula C7H14N2O2 B13934699 2,5-Dimethylpiperazine-1-carboxylic acid CAS No. 856929-73-2

2,5-Dimethylpiperazine-1-carboxylic acid

Cat. No.: B13934699
CAS No.: 856929-73-2
M. Wt: 158.20 g/mol
InChI Key: MVWFPRWHZFBWSY-UHFFFAOYSA-N
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Description

2,5-Dimethylpiperazine-1-carboxylic acid is a piperazine derivative characterized by a six-membered piperazine ring with two methyl groups at the 2- and 5-positions and a carboxylic acid functional group at the 1-position. This compound serves as a key intermediate in pharmaceutical synthesis due to its structural versatility. Its tert-butyl ester derivative, tert-butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride (molecular weight: ~250.77 g/mol), is widely used in drug discovery for its stability and ease of functionalization . The stereochemistry (e.g., (2S,5R) configuration) further enhances its role in enantioselective synthesis .

Properties

CAS No.

856929-73-2

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2,5-dimethylpiperazine-1-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c1-5-4-9(7(10)11)6(2)3-8-5/h5-6,8H,3-4H2,1-2H3,(H,10,11)

InChI Key

MVWFPRWHZFBWSY-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CN1C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpiperazine-1-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpiperazine-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,5-Dimethylpiperazine-1-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Dimethylpiperazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

The position of methyl groups on the piperazine or aryl rings significantly influences physicochemical and biological properties:

Compound Name Structural Features Key Differences vs. 2,5-Dimethylpiperazine-1-carboxylic Acid Biological Activity/Applications
1-(2,3-Dimethylphenyl)piperazine Methyl groups at 2- and 3-positions on phenyl Altered receptor binding due to steric hindrance Potential serotonin receptor modulation
1-(3,5-Dimethylphenyl)piperazine Methyl groups at 3- and 5-positions on phenyl Enhanced lipophilicity and metabolic stability Antimicrobial activity
tert-Butyl (2S,5R)-2-ethyl-5-methyl-piperazine-1-carboxylate Ethyl substituent at 2-position Increased steric bulk affects solubility Intermediate in kinase inhibitor synthesis

Key Insight : The 2,5-dimethyl configuration optimizes a balance between steric accessibility and metabolic stability, making it preferable in CNS-targeting drug candidates compared to 2,3- or 3,5-isomers .

Functional Group Modifications

Incorporation of additional functional groups alters reactivity and bioactivity:

Compound Name Functional Groups Added/Modified Unique Properties Applications
Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate Pyrrolidine-dione ring + ester group Dual piperazine-pyrrolidine synergy Antidepressant and antitumor activity
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc-protected amine + acetic acid side chain Enhanced peptide coupling efficiency Solid-phase peptide synthesis
4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,5-difluorophenyl)piperazine-1-carboxamide Triazolopyridazine + difluorophenyl groups High affinity for kinase targets Oncology research

Key Insight : The carboxylic acid group in this compound enables direct conjugation with amines or alcohols, unlike bulkier esters (e.g., tert-butyl), which require deprotection steps .

Stereochemical Variations

Stereochemistry critically impacts biological interactions:

Compound Name Configuration Pharmacological Impact
(2S,5R)-2,5-Dimethylpiperazine-1-carboxylate (2S,5R) Higher receptor selectivity in dopamine agonists
(2R,5S)-1-Allyl-2,5-dimethylpiperazine (2R,5S) Reduced CNS penetration due to altered polarity

Key Insight : The (2S,5R) configuration of this compound derivatives enhances enantiomeric purity in chiral drug synthesis, as seen in antipsychotic agents .

Biological Activity

2,5-Dimethylpiperazine-1-carboxylic acid (DMPCA) is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structural properties allow it to interact with various biological targets, making it a significant subject of study in pharmacology and drug development.

  • Molecular Formula : C7_7H14_14N2_2O2_2
  • Molecular Weight : Approximately 158.20 g/mol
  • Structure : DMPCA features a piperazine ring with two methyl groups at the 2 and 5 positions and a carboxylic acid functional group at the 1 position.

Biological Activities

DMPCA has been investigated for several biological activities, including:

  • Antidepressant Potential : Research indicates that DMPCA may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems.
  • Anticancer Properties : Some studies suggest that derivatives of DMPCA possess anticancer activities, particularly in inhibiting the growth of certain cancer cell lines .
  • Antimicrobial Activity : DMPCA and its derivatives have shown promising results against various microbial strains, indicating potential applications in treating infections .
  • Binding Affinity Studies : DMPCA has been evaluated for its binding affinity to specific biological targets, which is crucial for understanding its mechanism of action .

Data Table of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates neurotransmitter systems
AnticancerInhibits growth in specific cancer cell lines
AntimicrobialEffective against various microbial strains
Binding AffinityEvaluated for interactions with biological targets

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of DMPCA, researchers utilized animal models to assess behavioral changes following administration of the compound. Results indicated a significant reduction in depressive-like behaviors, suggesting a mechanism involving serotonin modulation.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of DMPCA derivatives. The study reported that certain derivatives exhibited IC50_{50} values in the low micromolar range against human cancer cell lines such as MCF-7 and A549, indicating potent cytotoxic effects .

Case Study 3: Antimicrobial Properties

A comprehensive evaluation of antimicrobial activity revealed that DMPCA derivatives showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .

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